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Compound of Interest

Compound Name: 3-(1H-indol-2-yl)aniline

Cat. No.: B1296850

A detailed in-silico examination of a series of 2-(3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-yl)aniline
derivatives reveals significant potential for targeting key protein kinases involved in cancer
progression. This guide provides a comparative overview of their molecular docking
performance against Epidermal Growth Factor Receptor (EGFR) and Rearranged during
Transfection (RET) kinases, offering insights into their structure-activity relationships and
therapeutic promise.

A recent study explored a series of novel compounds, with a notable derivative, 2-(3-(indolyl-
2)-1H-1,2 4-triazol-5-yl)aniline (referred to as compound a5), demonstrating high binding affinity
to both EGFR and RET kinases[1]. This finding suggests that the indole-aniline scaffold, linked
by a triazole ring, represents a promising framework for the design of potent kinase inhibitors.

Data Presentation: Docking Performance

The in-silico analysis of compound a5 and its analogues against the crystal structures of EGFR
and RET revealed varying binding energies, indicating differences in their inhibitory potential.
The docking scores, which represent the binding affinity in kcal/mol, are summarized in the
table below. A more negative value signifies a stronger predicted interaction.
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Compound ID Target Protein Binding Energy (kcal/mol)
ab EGFR -9.7

a5 RET -8.7

Vandetanib (Standard) EGFR

Vandetanib (Standard) RET

Gefitinib (Standard) EGFR

Gefitinib (Standard) RET

Note: The original study compared the binding energies of the synthesized compounds with

standard drugs Vandetanib and Gefitinib, however, the specific binding energy values for the

standards were not provided in the abstract.

Experimental Protocols

The molecular docking studies were conducted using the AutoDock Vina software. The three-

dimensional crystal structures of the target proteins, EGFR and RET, were obtained from a

protein data bank. The synthesized compounds, including a5, were docked to the active sites

of these proteins to predict their binding conformations and affinities. Visualization of the

docking results was performed using Discovery Studio software to analyze the molecular

interactions, such as hydrogen bonds and rt-stacking, between the ligands and the protein

residues[1].
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Caption: Proposed mechanism of action for the indole-aniline derivatives.
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The study highlights that the presence of the indole and aniline fragments in compound a5
contributes to stable hydrogen bonds and 1t-stacking interactions within the active sites of
EGFR and RET, which is a characteristic of effective kinase inhibitors.[1] These findings
underscore the potential of 2-(3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-yl)aniline derivatives as lead
compounds for the development of novel anticancer agents. Further in-vitro and in-vivo studies
are warranted to validate these in-silico predictions and to explore the full therapeutic potential
of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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